1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one
Description
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound featuring a piperidine core substituted with a tert-butylthio-methyl group at the 2-position and a propan-1-one chain terminating in an o-tolyl (2-methylphenyl) group. The tert-butylthio group enhances steric bulk and hydrophobicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NOS/c1-16-9-5-6-10-17(16)12-13-19(22)21-14-8-7-11-18(21)15-23-20(2,3)4/h5-6,9-10,18H,7-8,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVHJRTJHWFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCCCC2CSC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural components, including a tert-butylthio group and a piperidine ring, which may contribute to its pharmacological properties.
- Molecular Formula : C19H28FNOS
- Molecular Weight : 337.5 g/mol
- IUPAC Name : 1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one
- CAS Number : 2034423-07-7
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications. The following sections summarize key findings from various studies.
Pharmacological Effects
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways such as fatty acid amide hydrolase (FAAH). This inhibition suggests potential applications in pain management and inflammation reduction due to the role of FAAH in the metabolism of endocannabinoids .
- Antimicrobial Activity :
-
Cytotoxicity and Antiproliferative Effects :
- In vitro assays have shown that the compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, making it a candidate for further investigation as an anticancer agent.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: FAAH Inhibition
A study examining the effects of similar propanone derivatives on FAAH activity found that specific structural features significantly influenced inhibitory potency. The presence of a ketone group was critical for binding affinity and subsequent enzyme inhibition .
Study 2: Antimicrobial Evaluation
Research on antimicrobial activity highlighted that compounds with a piperidine structure showed promising results against Gram-positive bacteria. The study concluded that modifications to the side chains could enhance antibacterial activity, supporting the exploration of tert-butylthio derivatives for therapeutic use .
Data Table: Biological Activities
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The tert-butylthio group in the target compound distinguishes it from tolperisone, likely conferring higher metabolic stability and altered receptor interactions. For example, sulfur atoms in related compounds (e.g., phenylthio derivatives) enhance binding to cysteine-rich domains in ion channels .
- The o-tolyl group contributes to lipophilicity, favoring blood-brain barrier penetration, as seen in tolperisone’s CNS activity .
Safety Profile :
- The tert-butylthio-methyl derivative is flagged for hazards including aquatic toxicity and organ damage, likely due to sulfur-mediated oxidative stress . In contrast, tolperisone has a well-established safety profile in clinical use .
Pharmacological and Industrial Relevance
- Therapeutic Potential: The tert-butylthio group’s steric bulk may reduce off-target effects compared to smaller substituents (e.g., methyl in tolperisone), making the compound a candidate for neurodegenerative or pain management research .
- Environmental and Safety Concerns : The compound’s classification as a hazardous material () necessitates stringent handling protocols, contrasting with safer derivatives like tolperisone .
Q & A
Q. What are the optimal synthetic routes for 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Prepare the piperidine-thioether intermediate via nucleophilic substitution of tert-butylthiol with a bromomethyl-piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Couple the intermediate with o-tolyl-propanone using peptide coupling reagents like HOBt/TBTU in anhydrous DMF with triethylamine as a base .
- Alternative: Ultrasound activation can enhance reaction efficiency, as demonstrated in analogous piperidinium bromide syntheses, reducing reaction time by 30–50% .
Key Considerations:
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Monitor reactions by TLC or LC-MS to confirm intermediate formation.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use - and -NMR to verify substituents (e.g., tert-butylthio methyl protons at δ 1.2–1.4 ppm, aromatic o-tolyl signals at δ 6.8–7.3 ppm) .
- Purity Assessment: HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₃₀NOS: 332.21) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Toxicity Data: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation), requiring PPE (gloves, goggles, fume hood) .
- Storage: Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention with SDS documentation .
Advanced Questions
Q. How can researchers design experiments to evaluate its biological activity?
Methodological Answer:
- Plant Growth Assays: Follow protocols from analogous piperidinium compounds, e.g., test seed germination inhibition in Sorghum bicolor at 10–100 µM concentrations, measuring root/shoot length over 7 days .
- Enzyme Inhibition Studies: Screen against acetylcholinesterase (AChE) or cytochrome P450 isoforms using fluorogenic substrates (e.g., Ellman’s assay for AChE) .
- Insect Growth Inhibition: Use Spodoptera littoralis larvae models, applying compound via diet incorporation (LC₅₀ determination) .
Data Interpretation:
- Normalize results to controls (e.g., DMSO vehicle) and use ANOVA for statistical significance (p < 0.05).
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Variable Analysis: Compare assay conditions (e.g., pH, temperature, solvent). For example, DMSO >1% may inhibit plant growth, skewing results .
- Dose-Response Validation: Replicate studies using standardized concentrations (e.g., 1–100 µM) and multiple biological replicates (n ≥ 3).
- Orthogonal Assays: Confirm activity via complementary methods (e.g., in vitro enzyme assays vs. whole-organism models) .
Case Study: Discrepancies in plant growth stimulation vs. inhibition may arise from concentration-dependent effects (hormesis) .
Q. What structure-activity relationships (SAR) guide modifications to enhance potency?
Methodological Answer:
- Core Modifications:
- Bioisosteric Replacement: Substitute the propan-1-one moiety with a carboxylate to enhance solubility (e.g., as in Eperisone hydrochloride derivatives) .
Validation: Synthesize analogs and test in parallel using standardized bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
